PR Toxin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

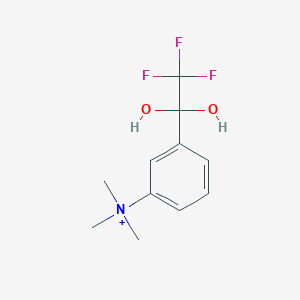

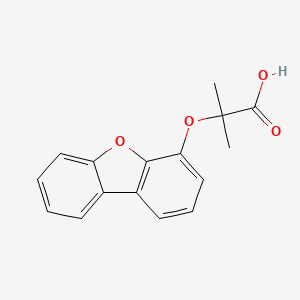

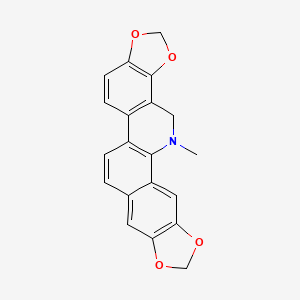

PR-toxin is an oxacycle.

Scientific Research Applications

Inhibition of Transcription and Protein Synthesis

PR toxin, a mycotoxin synthesized by Penicillium roqueforti, has been extensively studied for its effects on cellular processes. Key research highlights include its ability to impair transcription in liver cells, affecting both RNA polymerase systems (enzymes A and B) (Moulé, Jemmali, & Rousseau, 1976). Additionally, PR toxin inhibits in vitro transcription and translation activities, demonstrating its impact on protein synthesis (Moulé, Jemmali, Rousseau, & Darracq, 1977).

Gene Cluster Characterization

The biosynthetic pathway of PR toxin has been characterized, identifying a 22.4-kb gene cluster in P. roqueforti. This cluster includes genes encoding enzymes crucial for PR toxin biosynthesis, such as the major fungal terpene cyclase aristolochene synthase (Hidalgo et al., 2017). Moreover, a related study found a four-gene cluster in P. roqueforti, where gene silencing resulted in significant reductions in PR toxin production, linking these genes to its biosynthesis (Hidalgo et al., 2014).

Impact on Mitochondrial Function

Research has shown that PR toxin adversely affects mitochondrial respiration and oxidative phosphorylation in rat liver mitochondria. It impairs the structural integrity of mitochondrial membranes and inhibits functions related to the mitochondrial respiratory chain (Wei, Ding, & Wei, 1984).

Genetic Effects in Eukaryotic Microorganisms

PR toxin has been found to cause gene conversion, reverse mutation, and mitotic crossing-over in various eukaryotic microorganisms such as Saccharomyces cerevisiae and Neurospora crassa, demonstrating its genetic activity without enzymic activation (Wei et al., 1979).

Cytotoxicity and Effects on Cellular Growth

Studies on liver cells in culture revealed that PR toxin displays concentration-dependent cytotoxicity, affecting cell multiplication and inhibiting tritiated precursor incorporation into DNA, RNA, and proteins (Aujard, Morel-Chany, Icard, & Trincal, 1979).

properties

CAS RN |

56299-00-4 |

|---|---|

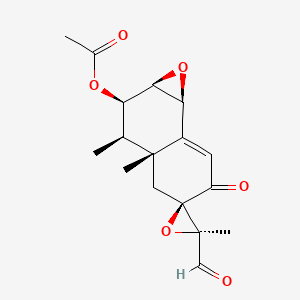

Molecular Formula |

C17H20O6 |

Molecular Weight |

320.3 g/mol |

IUPAC Name |

[(1aR,2R,3R,3'S,3aR,5R,7bS)-3'-formyl-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate |

InChI |

InChI=1S/C17H20O6/c1-8-12(21-9(2)19)14-13(22-14)10-5-11(20)17(6-15(8,10)3)16(4,7-18)23-17/h5,7-8,12-14H,6H2,1-4H3/t8-,12+,13-,14+,15+,16+,17-/m0/s1 |

InChI Key |

GSPFUBNBRPVALJ-VIEAGMIOSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@]4(C[C@]13C)[C@@](O4)(C)C=O)OC(=O)C |

SMILES |

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C=O)OC(=O)C |

Canonical SMILES |

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C=O)OC(=O)C |

Color/Form |

Brown, deep brown, yellowish green, and brown when produced by Penicillium roqueforti strain ATCC 6987, ATCC 6989, ATCC 09295, and ATC 10110, respectively, at 24 °C Crystals |

melting_point |

155-157 °C |

Other CAS RN |

56299-00-4 |

shelf_life |

Stable. |

solubility |

In water, 5.86X10+2 mg/L at 25 °C (est) |

synonyms |

Penicillium roqueforti toxin PR Toxin PR-toxin |

vapor_pressure |

3.27X10-27 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

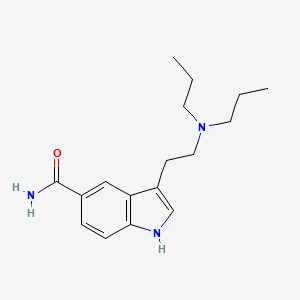

![5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1196274.png)